3,4-Dibromo-1-methyl-1H-pyrazol-5-amine
Overview
Description
3,4-Dibromo-1-methyl-1H-pyrazol-5-amine is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has shown significant potential in various applications, including medicinal chemistry and material science.
Scientific Research Applications
3,4-Dibromo-1-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to possess significant antitumor activity against various cancer cell lines. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurological disorders.
In material science, 3,4-Dibromo-1-methyl-1H-pyrazol-5-amine has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. These materials have shown promising applications in gas storage, catalysis, and sensing.
Mechanism Of Action
The exact mechanism of action of 3,4-Dibromo-1-methyl-1H-pyrazol-5-amine is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been proposed that the compound may act as a chelating agent, thus inhibiting the activity of metalloproteins involved in various biological processes.
Biochemical And Physiological Effects
3,4-Dibromo-1-methyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-Dibromo-1-methyl-1H-pyrazol-5-amine in lab experiments is its ease of synthesis and availability. The compound can be synthesized using a simple and efficient method, and it is readily available from commercial sources. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, and caution should be exercised when handling it.
Future Directions
There are several future directions for the research of 3,4-Dibromo-1-methyl-1H-pyrazol-5-amine. One of the areas of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the compound's potential as a therapeutic agent for various neurological disorders. Furthermore, the compound's potential as a building block for the synthesis of new functional materials continues to be an area of active research.
Conclusion:
In conclusion, 3,4-Dibromo-1-methyl-1H-pyrazol-5-amine is a chemical compound that has shown significant potential in various scientific fields. Its ease of synthesis and availability make it a valuable tool for lab experiments. However, caution should be exercised when handling the compound due to its potential toxicity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicinal chemistry and material science.
properties
IUPAC Name |
4,5-dibromo-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N3/c1-9-4(7)2(5)3(6)8-9/h7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDGNRDETJOJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272377 | |
Record name | 1H-Pyrazol-5-amine, 3,4-dibromo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-1-methyl-1H-pyrazol-5-amine | |
CAS RN |
1426958-35-1 | |
Record name | 1H-Pyrazol-5-amine, 3,4-dibromo-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5-amine, 3,4-dibromo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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